4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
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Overview
Description
4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a benzamide moiety, which can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide typically involves multiple steps:
Formation of the Quinazoline Core: This step involves the condensation of appropriate aniline derivatives with formamide or formic acid under acidic conditions to form the quinazoline ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using 5-formyl-2-methoxybenzyl chloride and an aluminum chloride catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with N-methylbenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and formyl groups.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydrogenated quinazoline cores.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, this compound can be used to study the interactions of quinazoline derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit enzyme activity by binding to the active site, while the benzamide moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
- 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-ethylbenzamide
- 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the quinazoline core and the benzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H27N3O7 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-methylbenzamide |
InChI |
InChI=1S/C28H27N3O7/c1-29-26(33)19-8-5-17(6-9-19)14-31-27(34)21-12-24(37-3)25(38-4)13-22(21)30(28(31)35)15-20-11-18(16-32)7-10-23(20)36-2/h5-13,16H,14-15H2,1-4H3,(H,29,33) |
InChI Key |
ILALUQZGZNUUKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC)OC)OC |
Origin of Product |
United States |
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